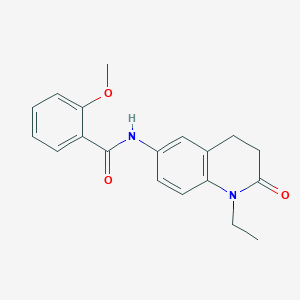
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide (ETQM) is a novel quinoline-based drug that was synthesized in 2003 and has since been studied for its potential therapeutic applications. ETQM is a derivative of quinoline, a heterocyclic aromatic compound found in many natural products. It has been investigated for its anti-inflammatory, anti-microbial, and anti-oxidant properties, as well as its potential to treat cancer, autoimmune diseases, and other conditions.
Applications De Recherche Scientifique
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide has been studied for its potential therapeutic applications in a variety of diseases and conditions. It has been investigated for its anti-inflammatory, anti-microbial, and anti-oxidant properties, as well as its potential to treat cancer, autoimmune diseases, and other conditions. In addition, this compound has been studied for its ability to inhibit the growth of certain bacteria, fungi, and viruses.
Mécanisme D'action
The exact mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is not yet fully understood. However, it is believed to act through a combination of several different pathways. It is believed to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as inhibit the activation of certain transcription factors involved in inflammation. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several different model systems. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as inhibit the activity of certain enzymes involved in the production of ROS. In addition, this compound has been shown to have anti-microbial and anti-oxidant properties, as well as the ability to inhibit the growth of certain bacteria, fungi, and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide in laboratory experiments include its low cost and ease of synthesis, as well as its potential therapeutic applications. The main limitation of using this compound in laboratory experiments is the lack of detailed information regarding its mechanism of action.
Orientations Futures
Future research should focus on further elucidating the mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide, as well as exploring its potential therapeutic applications. In addition, further studies should be conducted to investigate the effects of this compound on other diseases and conditions, such as cardiovascular diseases, neurodegenerative diseases, and autoimmune diseases. Additionally, further research should be conducted to explore the potential synergistic effects of combining this compound with other compounds. Finally, further studies should be conducted to investigate the effects of this compound on drug metabolism and drug-drug interactions.
Méthodes De Synthèse
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is synthesized through a multi-step process involving the reaction of a quinoline derivative with an acyl chloride, followed by a reduction to form the desired product. The first step involves the reaction of a quinoline derivative with an acyl chloride to form a quinoline-acyl chloride intermediate. The intermediate is then reduced to form the desired this compound product. The synthesis is completed by purifying the this compound product.
Propriétés
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-21-16-10-9-14(12-13(16)8-11-18(21)22)20-19(23)15-6-4-5-7-17(15)24-2/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSJFMSKGPIGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

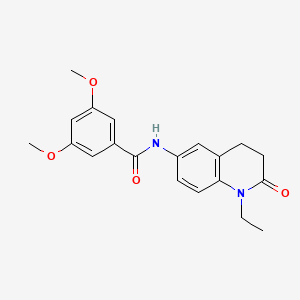
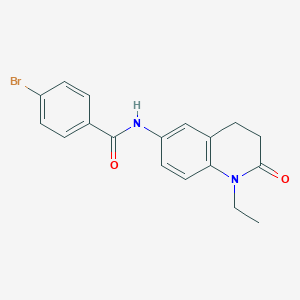

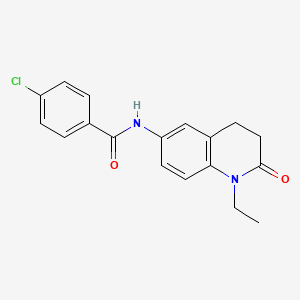
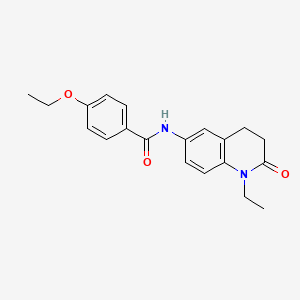

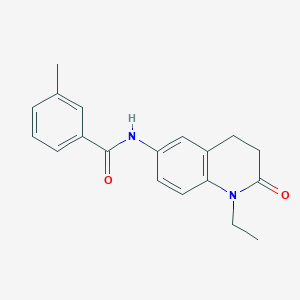

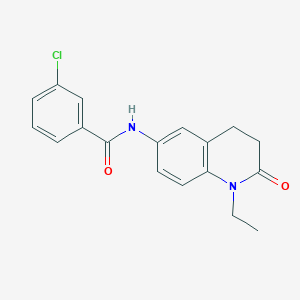
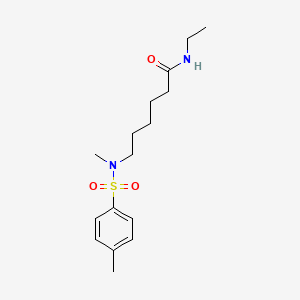
![2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide](/img/structure/B6572094.png)
![ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate](/img/structure/B6572103.png)

![ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate](/img/structure/B6572115.png)